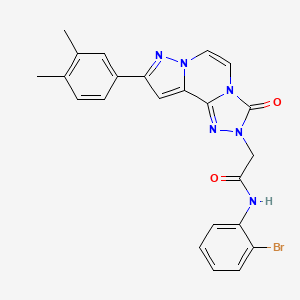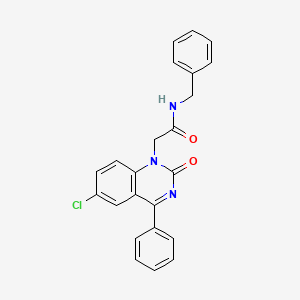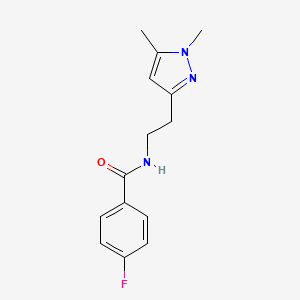![molecular formula C16H15N3O5 B2865489 (1-Benzyl-3-methyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-acetic acid CAS No. 726152-43-8](/img/structure/B2865489.png)
(1-Benzyl-3-methyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(1-Benzyl-3-methyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-acetic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of cyanuric acid trisodium salt with 2-haloacetic acid derivatives on heating in a solvent or under solvent-free conditions at 190–195°C . The alkylation of cyanuric acid with chloroacetonitrile in DMF in the presence of triethylamine has also been described .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a pyrrolo[2,3-d]pyrimidin-5-yl moiety, which is a bicyclic structure consisting of a pyrrole ring fused with a pyrimidine ring. The molecule also contains three keto groups (C=O), a benzyl group (C6H5CH2-), and an acetic acid moiety (-COOH) .Chemical Reactions Analysis
The reactivity of similar compounds has been studied. For instance, the reaction of 2,2′,2″-(2,4,6-trioxo-1,3,5-triazinane-1,3,5-triyl)triacetic acid derivatives with nucleophiles in aqueous medium involved opening of the triazinane ring with elimination of carbonyl group, followed by recyclization to 1-carbamoylhydantoins .Wissenschaftliche Forschungsanwendungen
Drug Design and Synthesis
This compound, with its complex heterocyclic structure, is a valuable synthon in medicinal chemistry. Its benzyl and acetic acid groups make it a versatile precursor for synthesizing a variety of bioactive molecules. It can be used to create novel drugs with potential antibacterial, antifungal, or antiviral properties .
Molecular Docking Studies
Due to its structural complexity, this compound can be used in computational biology for molecular docking studies. It can help in understanding the interaction between drugs and their target proteins, which is crucial for designing molecules with high specificity and efficacy .
Pharmacological Research
The pyrrolopyrimidinone core of the compound is structurally similar to several bioactive molecules, suggesting its use in pharmacological research. It could be modified to enhance its activity or reduce toxicity, contributing to the development of new therapeutic agents .
Biochemical Pathway Studies
In biochemistry, this compound could be used to study enzyme-substrate interactions, especially in enzymes that recognize pyrimidine or pyrrolopyrimidine structures. This can provide insights into metabolic pathways and the design of enzyme inhibitors .
Anticancer Research
Compounds with a pyrrolo[2,3-d]pyrimidin-5-yl structure have shown promise in anticancer research. Modifications to the benzyl and acetic acid moieties could lead to the development of novel chemotherapeutic agents .
Neuropharmacology
The structural complexity of this compound makes it a candidate for the synthesis of neuropharmacological agents. It could potentially be used to create molecules that interact with neural receptors or enzymes involved in neurotransmitter synthesis .
Agricultural Chemistry
In the field of agricultural chemistry, derivatives of this compound could be explored for their potential as growth regulators or pesticides. The pyrrolopyrimidinone ring system may interact with specific receptors in plants or pests .
Material Science
Lastly, this compound could find applications in material science, particularly in the development of organic semiconductors or as a building block for complex organic molecules used in electronic devices .
Zukünftige Richtungen
Future research could focus on elucidating the biological activities of this compound and related structures. This could involve in vitro and in vivo studies to determine their potential as therapeutic agents . Additionally, further studies could explore the synthesis of this compound and its derivatives, as well as their reactivity and physical and chemical properties .
Eigenschaften
IUPAC Name |
2-(1-benzyl-3-methyl-2,4,6-trioxo-5,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c1-18-15(23)12-10(7-11(20)21)14(22)17-13(12)19(16(18)24)8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,17,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTANXJOWCZATGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(NC(=O)C2CC(=O)O)N(C1=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-benzyl-3-methyl-2,4,6-trioxo-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidin-5-yl}acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-Hydroxy-1-(2-methylpyrazol-3-yl)ethyl]prop-2-enamide](/img/structure/B2865412.png)

![9-(3,5-dimethylphenyl)-3-(3-hydroxypropyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2865416.png)
![2-(benzylthio)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2865417.png)
![2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-sulfamoylphenyl)propanamide](/img/structure/B2865418.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(3-fluorophenyl)-2-methoxyethyl)urea](/img/structure/B2865421.png)
![3-butyl-8-(4-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2865422.png)


![3-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2865429.png)